molecular formula C22H28N2O3S B11343887 1-[(2-methylbenzyl)sulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide

1-[(2-methylbenzyl)sulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide

Cat. No.: B11343887
M. Wt: 400.5 g/mol
InChI Key: VBTOTVGVOKGWNE-UHFFFAOYSA-N
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Description

1-[(2-Methylphenyl)methanesulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a piperidine ring, a phenylethyl group, and a methanesulfonyl group attached to a methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methylphenyl)methanesulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenylethyl group, and the attachment of the methanesulfonyl group. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenylethyl Group: This step often involves a nucleophilic substitution reaction where a phenylethyl halide reacts with the piperidine ring.

    Attachment of the Methanesulfonyl Group: This is typically done through a sulfonylation reaction using methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methylphenyl)methanesulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring or the phenylethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-[(2-Methylphenyl)methanesulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-[(2-Methylphenyl)methanesulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroacrylfentanyl: N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide.

    2-Fluorobutyrfentanyl: N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide.

    2-Methylacetylfentanyl: N-(2-Methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide.

Uniqueness

1-[(2-Methylphenyl)methanesulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanesulfonyl group, in particular, distinguishes it from many other similar compounds, potentially leading to different reactivity and interactions with biological targets.

Properties

Molecular Formula

C22H28N2O3S

Molecular Weight

400.5 g/mol

IUPAC Name

1-[(2-methylphenyl)methylsulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide

InChI

InChI=1S/C22H28N2O3S/c1-17-8-6-7-11-21(17)16-28(26,27)24-14-12-20(13-15-24)22(25)23-18(2)19-9-4-3-5-10-19/h3-11,18,20H,12-16H2,1-2H3,(H,23,25)

InChI Key

VBTOTVGVOKGWNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC(C)C3=CC=CC=C3

Origin of Product

United States

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